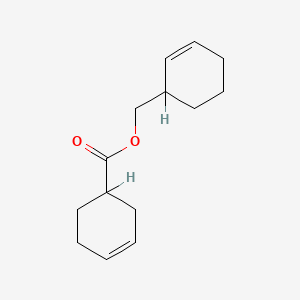

2-Cyclohexenylmethyl 3-cyclohexenecarboxylate

Description

2-Cyclohexenylmethyl 3-cyclohexenecarboxylate is a bicyclic ester characterized by two cyclohexene rings connected via an ester functional group. Its molecular formula is C₁₄H₂₀O₂, with a molecular weight of 220.31 g/mol (CAS: 2611-00-9). The compound features a conjugated diene system in the cyclohexenyl groups, which may influence its reactivity and stability. It is primarily utilized in specialty coatings and polymer research due to its ability to act as a plasticizer or crosslinking agent.

Properties

CAS No. |

64011-52-5 |

|---|---|

Molecular Formula |

C14H20O2 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

cyclohex-2-en-1-ylmethyl cyclohex-3-ene-1-carboxylate |

InChI |

InChI=1S/C14H20O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h2-3,5,7,12-13H,1,4,6,8-11H2 |

InChI Key |

BDSXYOGJNBDOJO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CC(C1)COC(=O)C2CCC=CC2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Cyclohexenylmethyl 3-cyclohexenecarboxylate

Esterification via Tischenko Reaction and Fractional Distillation

One of the primary methods to prepare 2-Cyclohexenylmethyl 3-cyclohexenecarboxylate involves the esterification of cyclohexenylmethyl alcohol with 3-cyclohexenecarboxylic acid derivatives. The starting materials can be synthesized through the Tischenko reaction, which is a well-known process for converting unsaturated cyclic aldehydes into esters.

Procedure Summary:

Catalyst and Solvent: Aluminum isopropoxide (102 grams, 0.5 mol) is dissolved in 900 grams of dry benzene in a 5-liter glass flask equipped with a stirrer and a dropping funnel.

Reaction: The unsaturated aldehyde (such as 3-cyclohexenecarboxaldehyde) is added, and the reaction mixture is left to stand at a controlled temperature for 16 hours.

Work-up: The reaction mixture is then treated with concentrated hydrochloric acid (83 ml) to neutralize the catalyst and separate the aqueous layer.

Purification: The organic layer is subjected to fractional distillation under reduced pressure (3 mm Hg), yielding 3-cyclohexenylmethyl 3-cyclohexenecarboxylate in 88% yield with a boiling point of 129 °C and refractive index nD 1.4940.

This method is efficient and provides high purity and yield of the target ester.

Reaction Conditions and Yield Data

| Step | Conditions | Yield (%) | Product Purity / Notes |

|---|---|---|---|

| Tischenko esterification | Aluminum isopropoxide, benzene, 16 h, RT | 88 | Boiling point 129 °C at 3 mm Hg, nD 1.4940 |

| Epoxidation (Peracetic acid) | Peracetic acid, 42 °C, 1.5 h, cold bath at 11 °C for 16 h | ~45 | Product purity ~85.4% epoxy content, 3.1% unreacted diepoxide |

| Distillation after reaction | Reduced pressure distillation (1 mm Hg) | - | Removal of acetone, acetic acid, ethyl benzene |

The epoxidation step yields a compound with significant epoxy group content, suitable for further applications such as resin synthesis.

Mechanistic Insights and Reaction Pathways

The Tischenko reaction involves the disproportionation of aldehydes catalyzed by aluminum isopropoxide to form esters.

The epoxidation reactions proceed via electrophilic addition of peracids (peracetic acid or acetaldehyde monoperacetate) to the double bonds in the cyclohexenyl rings, forming oxirane rings.

The choice of oxidizing agent affects the reaction selectivity and yield. Peracetic acid is preferred for its clean reaction and minimal side products.

Analytical Characterization

The purified 2-Cyclohexenylmethyl 3-cyclohexenecarboxylate is characterized by boiling point, refractive index, and purity analysis.

Epoxidized derivatives are analyzed by determination of epoxide groups and residual unreacted diepoxides.

Molecular formula: C14H20O2, molecular weight 220.31 g/mol.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Agent | Solvent | Reaction Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Tischenko Esterification | Cyclohexenyl aldehydes | Aluminum isopropoxide | Dry benzene | 16 h | Room temperature | 88 | Fractional distillation purification |

| Epoxidation (Peracetic acid) | 2-Cyclohexenylmethyl 3-cyclohexenecarboxylate | Peracetic acid | Ethyl benzene | ~18 h (incl. cold bath) | 11 °C to 42 °C | ~45 | Epoxy content ~85.4%, clean reaction |

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexenylmethyl 3-cyclohexenecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces esters or amides, depending on the nucleophile used.

Scientific Research Applications

Here's a detailed overview of the applications of 2-Cyclohexenylmethyl 3-cyclohexenecarboxylate, incorporating research findings and insights from various sources.

Chemical and Physical Properties

2-Cyclohexenylmethyl 3-cyclohexenecarboxylate has the SMILES string O=C(OCC1CCC2OC2C1)C3CCC4OC4C3 and the InChI key YXALYBMHAYZKAP-UHFFFAOYSA-N . It has a refractive index of 1.498, a melting point of -37 °C, and a density of 1.17 g/mL at 25 °C .

General Applications

- Flame Retardant Epoxy Composites : 2-Cyclohexenylmethyl 3-cyclohexenecarboxylate can be used as a reactive diluent or cross-linking agent in preparing flame retardant epoxy composites. These composites find applications in electrical, textile, electronics, and transportation industries .

- Polymeric Gels : It can be used as a monomer in synthesizing polymeric gels, which are applicable in controlled release systems, drug delivery, and sensors .

- Fiber Coating : Due to its low viscosity and good wetting ability on oily surfaces, it is widely used for sizing or coating fibers .

Epoxy Resin Applications

- Curable Epoxy Compositions : 2-Cyclohexenylmethyl 3-cyclohexenecarboxylate can be a component in curable epoxy resin compositions. These resins often involve an epoxy group fused to a non-aryl hydrocarbon ring structure, which is a saturated carbon ring bonded to two vicinal atoms in the carbon ring .

- Anhydride Hardeners : In these epoxy compositions, anhydride hardeners such as cycloaliphatic anhydrides can be used. Examples include hexahydrophthalic anhydride, methyl hexahydrophthalic anhydride, tetrahydrophthalic anhydride, and others .

- Specific Examples : Suitable cycloaliphatic epoxy resins include diepoxides of cycloaliphatic esters of dicarboxylic acids like bis(3,4-epoxycyclohexylmethyl)oxalate and bis(3,4-epoxycyclohexylmethyl)adipate . Other examples are 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate and related compounds .

Cosmetic Applications

- Cosmetic Product Development : Experimental design techniques can optimize the formulation development process for cosmetics using 2-Cyclohexenylmethyl 3-cyclohexenecarboxylate. These techniques help identify the influence of raw materials and the interactions between them .

- Topical Formulations : It can be used in topical formulations, influencing properties such as consistency, stickiness, oiliness, and skin hydration .

Potential Hazards

- Skin Sensitization : This compound is classified as a skin sensitizer .

- Aquatic Toxicity : It is also classified as harmful to aquatic life with long-lasting effects .

- Safety Measures : Handling requires precautionary measures, including avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and avoiding release to the environment .

Mechanism of Action

The mechanism of action of 2-Cyclohexenylmethyl 3-cyclohexenecarboxylate involves its interaction with various molecular targets. The ester linkage can undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid. These products can then participate in further biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Cyclohexenecarboxylate Derivatives

Key Observations:

Substituent Influence :

- The presence of electron-withdrawing groups (e.g., 2-oxo in Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate) reduces ester reactivity compared to 2-cyclohexenylmethyl 3-cyclohexenecarboxylate, which lacks such groups.

- Alkyl chain length (e.g., 2-ethylhexyl in 2-ethylhexyl 3-cyclohexenecarboxylate) enhances lipophilicity, making it more suitable for hydrophobic coating applications than the shorter-chain target compound.

Reactivity and Stability

- Conjugation Effects: The conjugated diene system in 2-cyclohexenylmethyl 3-cyclohexenecarboxylate increases its susceptibility to Diels-Alder reactions compared to non-conjugated analogues like Ethyl 2-oxocyclohexanecarboxylate.

- Oxidative Stability : Cyclohexenyl esters with unsaturated bonds (e.g., the target compound) are more prone to oxidation than fully saturated derivatives (e.g., cyclohexyl acetate).

Analytical Methods and Data Consistency

Biological Activity

2-Cyclohexenylmethyl 3-cyclohexenecarboxylate is an organic compound known for its potential applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Cyclohexenylmethyl 3-cyclohexenecarboxylate is , with a molecular weight of 206.28 g/mol. The compound features two cyclohexene rings, which contribute to its reactivity and biological properties.

Properties Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | 2-Cyclohexenylmethyl 3-cyclohexenecarboxylate |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of 2-Cyclohexenylmethyl 3-cyclohexenecarboxylate typically involves the reaction of cyclohexenecarboxylic acid derivatives with alcohols through esterification methods. For example, Fischer esterification can be employed under acidic conditions to yield the desired product.

Biological Activity

Research indicates that 2-Cyclohexenylmethyl 3-cyclohexenecarboxylate exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics or preservatives.

- Anti-inflammatory Effects : Preliminary investigations indicate that cyclohexene derivatives may modulate inflammatory pathways, making them candidates for anti-inflammatory drug development.

- Cytotoxicity : Some research has explored the cytotoxic effects of cyclohexene derivatives on cancer cell lines, suggesting a possible role in cancer therapeutics.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several cyclohexene derivatives, including 2-Cyclohexenylmethyl 3-cyclohexenecarboxylate. Results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus .

- Anti-inflammatory Mechanisms : In vitro assays showed that cyclohexene derivatives could inhibit pro-inflammatory cytokines in macrophage cultures, indicating their potential as anti-inflammatory agents .

- Cytotoxicity Assessment : A recent study investigated the effects of various cyclohexene compounds on human cancer cell lines. The results indicated that certain concentrations of 2-Cyclohexenylmethyl 3-cyclohexenecarboxylate led to reduced cell viability, suggesting a targeted cytotoxic effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.